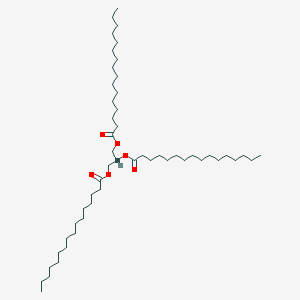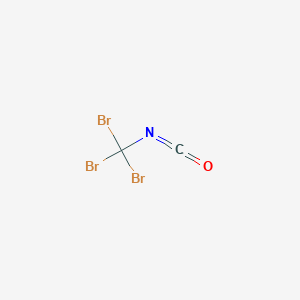
2,3-Dioxoindoline-7-carbonitrile
Descripción general
Descripción
2,3-Dioxoindoline-7-carbonitrile is a chemical compound with the molecular formula C9H4N2O2 . It has an average mass of 172.140 Da and a monoisotopic mass of 172.027283 Da .
Synthesis Analysis
Isatin derivatives, such as this compound, are synthesized using two common methods: Sandmeyer’s and Stolle process . A convenient method has been developed for the conversion of Indoles into Isatins and some heterocyclic derivative were synthesized such as 5- nitro-1H-indole-2,3-dione, 2-methylquinoline-4-carboxylic acid which may be used as raw material for drug synthesis .Molecular Structure Analysis
The molecular structure of this compound is characterized by a linear shape due to the sp hybridization of the carbon and nitrogen atoms in the nitrile group .Chemical Reactions Analysis
The isatin moiety in this compound shows important chemical reactions such as oxidation, ring expansion, Friedel-Crafts reaction, and aldol condensation . The general process utilizes the effective method for synthesis of Isatin from Indole is bromination and oxidation with an N-bromosuccinimide-dimethyl sulfoxide reagent .Physical And Chemical Properties Analysis
This compound has a molecular formula of C9H4N2O2 . It has an average mass of 172.140 Da and a monoisotopic mass of 172.027283 Da .Aplicaciones Científicas De Investigación
Photorearrangement Studies
The compound 2,3-Dioxoindoline-7-carbonitrile has been studied in the context of unusual photorearrangements. Research shows that specific 2-oxoindeno derivatives, when irradiated in protic solvents with light at 254 nm, induce a 1,3-carbalkoxy shift, leading to distinctive products based on the steric arrangement of substituents at certain carbon atoms. This indicates the potential use of this compound in studying photoreactivity and the mechanisms of photorearrangement in organic compounds (Pfoertner et al., 1993).
Corrosion Inhibition
Quinoline derivatives, similar in structure to this compound, have been computationally studied for their corrosion inhibition properties on iron. These studies involve quantum chemical calculations and molecular dynamics simulations to assess adsorption and inhibition properties, which could be extrapolated to similar compounds like this compound (Erdoğan et al., 2017).
Progesterone Receptor Modulation
Research into progesterone receptor modulators has included derivatives of 2-oxoindoline, a compound related to this compound. These studies are important for developing new agents for applications in female healthcare, including contraception and treatment of certain cancers (Fensome et al., 2008).
Antimicrobial Activity
Some derivatives of this compound have been explored for their antimicrobial properties. Research has shown that certain substituted quinoline derivatives exhibit antimicrobial activities, which can be relevant for drug discovery and development (El-Gamal et al., 2018).
Synthesis of Complex Molecules
Compounds like this compound are also used in the synthesis of complex molecules. Novel methodologies have been developed for synthesizing multifunctional compounds with high enantioselectivity, which is crucial in pharmaceutical research and development (Chen et al., 2020).
Catalytic Reactions
This compound and its derivatives have been used in catalytic reactions. Research shows that using specific catalysts can lead to the efficient synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives, highlighting the compound's utility in catalysis and organic synthesis (Chen et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2,3-dioxo-1H-indole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O2/c10-4-5-2-1-3-6-7(5)11-9(13)8(6)12/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSOJTKFTDURRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=O)C(=O)N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602613 | |
| Record name | 2,3-Dioxo-2,3-dihydro-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925211-08-1 | |
| Record name | 2,3-Dioxo-2,3-dihydro-1H-indole-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Bis[(S)-(-)-1-phenylethyl]phthalamic acid](/img/structure/B1628040.png)






![1,2-Dichloro-3-[(2,3-dichlorophenyl)methyl]-4-methylbenzene](/img/structure/B1628053.png)
![N-[4-(3-cyano-2-methylpropanoyl)phenyl]acetamide](/img/structure/B1628054.png)



![trans-4-[4-(3-Butenyl)cyclohexyl]benzonitrile](/img/structure/B1628060.png)

